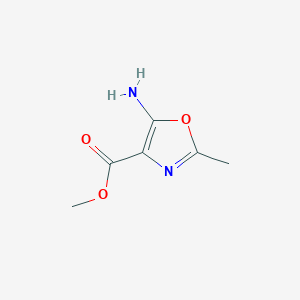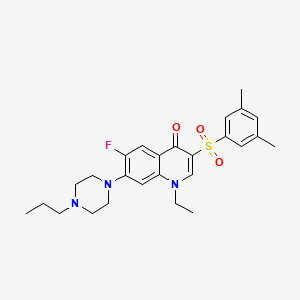
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
A significant application area for related quinoline derivatives is in the field of catalysis and synthesis. For instance, a titanium nanomaterial-based sulfonic acid catalyst was developed for the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction. This method is noted for its high yield, simplicity, short reaction time, and environmental friendliness. The catalyst itself demonstrated efficient catalytic activity and could be reused with minimal loss of activity, making it cost-effective for potential large-scale production (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Molecular Docking Studies
Quinoline derivatives have been utilized in molecular docking studies to explore interactions with proteins, such as bovine serum albumin (BSA). For example, the ethyl–piperazinyl N atom of a quinoline derivative was studied for its crystal structure and interaction with BSA, providing insights into the binding mechanisms and potential therapeutic applications (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Antimicrobial Applications
Quinoline compounds have been synthesized and evaluated for their antimicrobial activity. A novel series of thiazolidinone derivatives, for instance, was synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential of quinoline derivatives as antimicrobial agents and their importance in addressing antibiotic resistance (Divyesh Patel, P. Kumari, & N. Patel, 2012).
Fluorescent Probes
Quinoline-based compounds have also been explored as fluorescent probes for metal ions in aqueous media. A chemosensor comprising a quinoline moiety demonstrated remarkable fluorescence enhancement upon binding with Zn2+. This sensor could distinguish Zn2+ from Cd2+ and has applications in detecting and quantifying Zn2+ in water samples, underscoring its utility in environmental monitoring and bioimaging (Y. S. Kim, Jae Jun Lee, Sun Young Lee, Pan-Gi Kim, & Cheal Kim, 2016).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-5-7-28-8-10-30(11-9-28)24-16-23-21(15-22(24)27)26(31)25(17-29(23)6-2)34(32,33)20-13-18(3)12-19(4)14-20/h12-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBOIPCENLFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
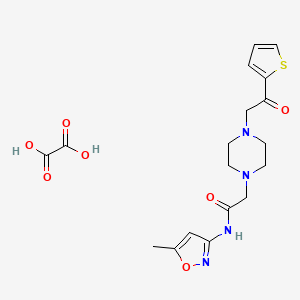
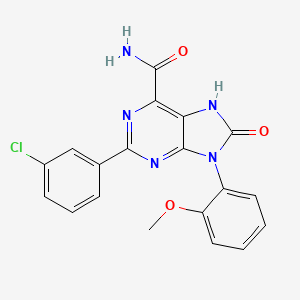

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
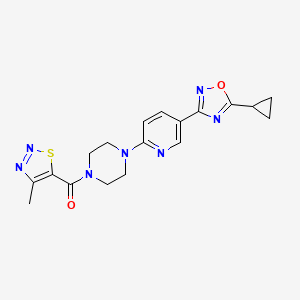

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)
![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)
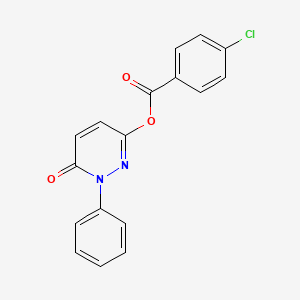
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)
